10-Fold Higher ALDH4A1 Enzyme Inhibition Potency Versus trans-4-Hydroxy-D-proline
In head-to-head steady-state kinetic assays against mouse ALDH4A1, (2S)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-hydroxy-L-proline) demonstrates weak inhibitory activity with Ki > 10 mM, contrasting sharply with trans-4-hydroxy-L-proline which exhibits a competitive inhibition constant (Ki) of 0.7 mM, the strongest among all six proline and hydroxyproline stereoisomers tested [1]. The L-stereoisomer preference is approximately 10-fold greater than the corresponding D-isomer due to a serine residue forming a hydrogen bond with the amine group unique to the L-configuration [1].
| Evidence Dimension | ALDH4A1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | cis-4-hydroxy-L-proline: >10 mM (very weak inhibitor) |
| Comparator Or Baseline | trans-4-hydroxy-L-proline: Ki = 0.7 mM; L-proline: Ki = 1.9 mM; trans-4-hydroxy-D-proline: >10 mM |
| Quantified Difference | trans-4-hydroxy-L-proline is >14-fold more potent than cis-4-hydroxy-L-proline; L-stereoisomers show ~10-fold preference over D-stereoisomers |
| Conditions | Mouse ALDH4A1, steady-state kinetics, NAD+-dependent oxidation assay |
Why This Matters
This demonstrates that cis-4-hydroxy-L-proline is functionally distinct from trans-4-hydroxy-L-proline in enzyme inhibition applications, with the cis isomer being a very weak ALDH4A1 inhibitor, which is critical for researchers studying hydroxyproline catabolism or developing ALDH4A1-targeted probes.
- [1] PDBe Entry 7MER. Structural basis for the stereospecific inhibition of the dual proline/hydroxyproline catabolic enzyme ALDH4A1 by trans-4-hydroxy-L-proline. View Source
